Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate
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Overview
Description
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with varying functional groups.
Scientific Research Applications
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the carboxylate group, which may affect its reactivity and biological activity.
Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a different triazole ring structure, leading to variations in chemical properties and applications.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group, which can influence its biological activity.
Uniqueness: Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to its specific triazole ring structure and the presence of both methyl and carboxylate groups.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-4-3-6(9(13)14-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
MAAVUXWJWSJSQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)C(=O)OC |
Origin of Product |
United States |
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